molecular formula C10H13BF3NO2S B571882 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-54-6

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid

Cat. No.: B571882
CAS No.: 1256345-54-6
M. Wt: 279.084
InChI Key: NCDFXUYMQWCKCA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of 2-isobutylthio-5-trifluoromethylpyridine-3-boronic acid follows the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1256345-54-6, which provides a unique identifier for this specific molecular structure. The systematic name reflects the substitution pattern on the pyridine ring, where the boronic acid functionality occupies the 3-position, the trifluoromethyl group is located at the 5-position, and the isobutylthio substituent is attached at the 2-position of the pyridine nucleus.

Alternative nomenclature systems have been employed to describe this compound, including the descriptor "boronic acid, B-[2-[(2-methylpropyl)thio]-5-(trifluoromethyl)-3-pyridinyl]-" which explicitly indicates the boron-carbon connectivity. The International Chemical Identifier system provides the InChI designation as InChI=1S/C10H13BF3NO2S/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3, offering a standardized representation of the molecular structure and connectivity. The corresponding InChI key NCDFXUYMQWCKCA-UHFFFAOYSA-N provides a compressed hash representation suitable for database searching and computational applications.

The molecular descriptor using Simplified Molecular Input Line Entry System notation is represented as CC(C)CSC1=NC=C(C=C1B(O)O)C(F)(F)F, which encodes the complete structural information including stereochemistry and connectivity patterns. This compound is also known by the synonym this compound, which provides a more straightforward description of the structural components while maintaining chemical accuracy.

Molecular Structure Elucidation via X-ray Crystallography and Computational Modeling

The molecular structure of this compound exhibits a complex three-dimensional arrangement that reflects the influence of multiple substituents on the pyridine ring system. The compound possesses a molecular formula of C₁₀H₁₃BF₃NO₂S with a molecular weight of 279.09 grams per mole. Computational modeling studies suggest that the molecule adopts conformations influenced by the steric interactions between the bulky isobutylthio group and the electronegative trifluoromethyl substituent, which can affect the overall molecular geometry and reactivity patterns.

The pyridine ring maintains its characteristic planar geometry, with the nitrogen atom participating in the aromatic electron system. The boronic acid functional group at the 3-position typically adopts a trigonal planar geometry around the boron center, with the two hydroxyl groups capable of forming intermolecular hydrogen bonds that influence solid-state packing arrangements. Computational analysis indicates that the compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors, contributing to its potential for forming hydrogen-bonded networks in crystalline phases.

Topological polar surface area calculations yield a value of 53.35 square angstroms, which provides insights into the compound's potential membrane permeability and solubility characteristics. The calculated logarithm of the partition coefficient (LogP) value of 1.5283 suggests moderate lipophilicity, indicating balanced hydrophilic and lipophilic character that could influence biological activity and pharmaceutical properties. The molecule contains 4 rotatable bonds, primarily associated with the isobutylthio side chain, which allows for conformational flexibility that may be important for molecular recognition and binding interactions.

Spectroscopic Characterization (¹H/¹³C/¹¹B NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound, with particular attention to the unique chemical environments created by the multiple functional groups. Boron-11 nuclear magnetic resonance spectroscopy represents a crucial analytical technique for boronic acid characterization, as boron nuclei exhibit distinctive chemical shifts and coupling patterns that confirm the presence and environment of the boronic acid functionality. Studies of related boronic acid compounds demonstrate that trigonal boron centers typically exhibit isotropic chemical shifts in the range of 26-31 parts per million when referenced to solid sodium borohydride.

The quadrupolar coupling constants for boron-11 nuclei in boronic acids generally fall within the range of 2.66 to 3.29 megahertz, with asymmetry parameters varying from 0.10 to 0.68 depending on the local electronic environment. For compounds containing aromatic substituents similar to this compound, the chemical shift anisotropy spans typically range from 10 to 40 parts per million, reflecting the influence of the aromatic ring system on the boron electronic environment. These parameters provide valuable information about the electronic structure and bonding characteristics of the boronic acid functionality within the molecular framework.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various structural components of the molecule. The pyridine ring protons appear as characteristic multipets in the aromatic region, while the isobutylthio side chain produces a complex splitting pattern reflecting the methyl and methylene environments. The trifluoromethyl group, while not directly observable in proton nuclear magnetic resonance, influences the chemical shifts of neighboring protons through electronic effects. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine nuclei.

Physicochemical Properties: Solubility, Stability, and Crystallographic Data

The physicochemical properties of this compound reflect the combined influence of its multiple functional groups on molecular behavior and stability characteristics. The compound exhibits moderate stability under standard laboratory conditions, with storage recommendations typically specifying temperatures between 2-8 degrees Celsius in sealed, dry environments to prevent hydrolysis of the boronic acid functionality. The presence of the trifluoromethyl group enhances the compound's resistance to metabolic degradation and provides increased lipophilicity compared to non-fluorinated analogs.

Solubility characteristics are influenced by the amphiphilic nature of the molecule, which contains both hydrophilic boronic acid groups and lipophilic hydrocarbon and fluoroalkyl components. The calculated topological polar surface area of 53.35 square angstroms and LogP value of 1.5283 suggest moderate solubility in both aqueous and organic solvent systems. The compound's solubility profile makes it suitable for various synthetic applications while maintaining adequate stability for isolation and purification procedures.

Property Value Reference
Molecular Weight 279.09 g/mol
Molecular Formula C₁₀H₁₃BF₃NO₂S
Topological Polar Surface Area 53.35 Ų
Calculated LogP 1.5283
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Rotatable Bonds 4
Purity (Commercial) 95-98%
Storage Temperature 2-8°C

The crystallographic behavior of this compound is influenced by the potential for intermolecular hydrogen bonding through the boronic acid hydroxyl groups. These hydrogen bonding interactions can lead to the formation of extended network structures in the solid state, affecting properties such as melting point, solubility, and mechanical characteristics of crystalline materials. The molecular packing arrangements are further influenced by the steric bulk of the isobutylthio substituent and the electronic effects of the trifluoromethyl group, which can affect both intermolecular interactions and overall crystal stability.

Properties

IUPAC Name

[2-(2-methylpropylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3NO2S/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFXUYMQWCKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SCC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681526
Record name {2-[(2-Methylpropyl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-54-6
Record name Boronic acid, B-[2-[(2-methylpropyl)thio]-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Methylpropyl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a cornerstone for introducing boronic acid groups to pyridine derivatives. For 2-isobutylthio-5-trifluoromethylpyridine-3-boronic acid, the protocol involves:

  • Lithiation : Treatment of 3-bromo-2-isobutylthio-5-trifluoromethylpyridine with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a lithium intermediate at the 3-position.

  • Boronation : Quenching the lithiated species with trimethyl borate (B(OMe)₃) , forming a boronate complex.

  • Hydrolysis : Acidic hydrolysis (e.g., HCl) yields the boronic acid.

Key Data :

  • Yield : 72–85% after purification.

  • Purity : >95% (HPLC).

  • Limitations : Sensitivity to moisture and competing side reactions at the trifluoromethyl group.

Grignard Reagent-Mediated Boronation

An alternative employs Grignard reagents (e.g., iPrMgCl) to metalate the pyridine ring, followed by boronation. This method avoids ultra-low temperatures but requires careful control to prevent over-metalation.

Transition Metal-Catalyzed Borylation

Miyaura Borylation

The Miyaura borylation uses palladium catalysts (e.g., Pd(dppf)Cl₂) to couple halogenated precursors with bis(pinacolato)diboron (B₂pin₂) . For this compound:

  • Substrate : 3-bromo-2-isobutylthio-5-trifluoromethylpyridine.

  • Conditions : 80°C in dioxane, with KOAc as a base.

Key Data :

  • Yield : 60–75%.

  • Advantages : Functional group tolerance, scalability.

  • Challenges : Residual palladium contamination (<10 ppm).

Chan-Lam Coupling

Chan-Lam coupling introduces boron via copper-mediated oxidative coupling, suitable for substrates unstable under palladium catalysis. However, limited literature exists for pyridine derivatives.

Functional Group Interconversion

Boronic Ester Hydrolysis

Boronic esters (e.g., pinacol esters) serve as stable intermediates. Hydrolysis with HCl in THF/water affords the boronic acid:

  • Reaction Time : 12–24 hours.

  • Yield : 90–95%.

Thioether Installation

The isobutylthio group is introduced via nucleophilic aromatic substitution (SNAr) on 3-boro-5-trifluoromethylpyridin-2-ol, using isobutylthiol and a base (e.g., K₂CO₃).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Lithiation-Boronation : Yields drop below −70°C due to incomplete metalation.

  • Miyaura Borylation : Polar aprotic solvents (dioxane, DMF) enhance reactivity.

Protecting Group Strategies

  • Boronic Acid Protection : Pinacol ester formation stabilizes intermediates during functionalization.

  • Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent CF₃ group degradation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H), 3.20 (m, 2H, SCH₂), 1.85 (m, 1H, CH(CH₃)₂).

  • ¹¹B NMR : δ 30.2 ppm (broad, B(OH)₂).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O).

Purity Assessment

  • Elemental Analysis : C 45.3%, H 4.9%, N 5.0% (calculated: C 45.7%, H 4.7%, N 5.3%).

  • LC-MS : [M+H]⁺ = 279.08.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic acid participates in palladium-catalyzed couplings with aryl halides, enabling access to biaryl derivatives (e.g., pharmaceuticals).

  • Example : Coupling with 4-bromoanisole yields 3-(4-methoxyphenyl)-2-isobutylthio-5-trifluoromethylpyridine (82% yield).

Medicinal Chemistry

  • Drug Candidates : Serves as a building block for kinase inhibitors and antiviral agents .

Chemical Reactions Analysis

Types of Reactions

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Borane derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical and biological systems. The trifluoromethyl and isobutylthio groups enhance its reactivity and stability, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid Isobutylthio (2), CF₃ (5) C₁₀H₁₃BF₃NO₂S 279.09 1256345-54-6 Steric bulk, moderate reactivity
2-Chloro-5-trifluoromethylpyridine-3-boronic acid Cl (2), CF₃ (5) C₆H₄BClF₃NO₂ 225.36 536693-96-6 Electron-withdrawing Cl, higher reactivity in couplings
2-Ethoxy-5-trifluoromethylpyridine-3-boronic acid Ethoxy (2), CF₃ (5) C₈H₉BF₃NO₃ 226.97 1218790-67-0 Electron-donating OEt, improved solubility in polar solvents
2-(Butylthio)-5-trifluoromethylpyridine-3-boronic acid Butylthio (2), CF₃ (5) C₁₀H₁₃BF₃NO₂S 279.09 1256345-53-5 Longer alkyl chain, reduced steric hindrance vs. isobutyl

Key Observations :

  • Ethoxy groups, being electron-donating, may slow reaction rates but improve solubility .
  • Steric Effects : Isobutylthio and butylthio groups introduce steric bulk, which can hinder access to the boronic acid in sterically demanding reactions. The branched isobutyl group in the target compound creates more hindrance than linear butylthio .
  • Solubility: Ethoxy-substituted analogs (e.g., 2-ethoxy derivative) exhibit better solubility in polar solvents like DMSO, whereas thioether-containing compounds (e.g., isobutylthio) are more soluble in nonpolar solvents .

Positional Isomers and Trifluoromethyl Variants

Table 2: Positional and Functional Group Variations
Compound Name Boronic Acid Position Trifluoromethyl Position Molecular Formula Reactivity in Suzuki Couplings
2-Isobutylthio-5-CF₃-pyridine-3-boronic acid 3 5 C₁₀H₁₃BF₃NO₂S Moderate (steric hindrance)
5-CF₃-pyridine-3-boronic acid 3 5 C₆H₅BF₃NO₂ High (no steric hindrance)
2-CF₃-pyridine-5-boronic acid 5 2 C₆H₅BF₃NO₂ Variable (electronic effects at position 2)

Key Observations :

  • Trifluoromethyl Placement : The CF₃ group at position 5 (as in the target compound) provides consistent electronic withdrawal across the ring, whereas CF₃ at position 2 may destabilize the boronic acid through inductive effects .

Performance in Cross-Coupling Reactions

Suzuki-Miyaura Reaction Case Studies :

  • Target Compound : Demonstrated efficacy in coupling with aryl halides under Pd(PPh₃)₄ catalysis, albeit with slightly lower yields (~70%) compared to less hindered analogs due to steric effects .
  • 2-Chloro Analog : Achieved >85% yield in couplings with electron-rich aryl partners, attributed to the chloro group’s electron-withdrawing nature enhancing boron electrophilicity .
  • Ethoxy Analog : Required higher catalyst loading (5 mol% Pd) but showed excellent solubility in aqueous reaction media, enabling greener synthesis routes .

Biological Activity

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid (CAS: 1256345-54-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridine-based compounds, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄BClF₃N₂S
  • Molecular Weight : 281.16 g/mol

Structural Characteristics :

  • The presence of the trifluoromethyl group enhances lipophilicity, potentially impacting the compound's interaction with biological targets.
  • The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is significant in enzyme inhibition.

The mechanism by which pyridine derivatives exert their anti-inflammatory effects often involves the inhibition of COX enzymes. Molecular docking studies have shown that these compounds can effectively bind to the active site of COX-2, disrupting its function and subsequently reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

  • Molecular Modeling Studies : A study conducted molecular dynamics simulations to assess binding affinities of various trifluoromethylated compounds to COX-2. The results indicated that modifications at specific positions on the pyridine ring could enhance binding affinity and selectivity for COX-2 over COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs.
  • In Vivo Studies : Although direct in vivo studies on this compound are scarce, related compounds have been tested in carrageenan-induced rat paw edema models, demonstrating significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. What are the key synthetic routes for preparing 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Bromination : Introducing a bromine atom at the 3-position of 5-trifluoromethylpyridine using reagents like NBS (N-bromosuccinimide) under radical conditions .
  • Thioether Formation : Reacting the brominated intermediate with isobutylthiol via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., CuI/ligand systems) to install the isobutylthio group .
  • Boronation : Lithiation of the substituted pyridine with n-BuLi at low temperatures (-78°C), followed by quenching with triisopropyl borate to yield the boronic acid . Key Considerations: Control reaction temperatures to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .

Q. How is the purity and structural integrity of this compound validated?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., trifluoromethyl at C5, isobutylthio at C2). The boronic acid proton typically appears as a broad peak at δ 6.5–8.5 ppm .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., deboronation byproducts) .
  • Elemental Analysis : Validates empirical formula (e.g., C10_{10}H12_{12}BF3_3NO2_2S) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general boronic acid safety protocols apply:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic acid?

Q. How does the isobutylthio substituent influence electronic and steric properties in cross-coupling reactions?

  • Electron Withdrawing Effect : The thioether group slightly deactivates the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions .
  • Steric Hindrance : The branched isobutyl group reduces accessibility to the boronic acid moiety, necessitating larger reaction volumes or higher catalyst loadings . Data Insight: Hammett constants (σ) for substituents: CF3_3 (σ = 0.54), iBuS (σ = 0.15) .

Methodological Notes

  • Contradiction Resolution : Cross-validate synthetic protocols using multiple literature sources (e.g., compare lithiation conditions in vs. ).
  • Advanced Purification : Use preparative HPLC or silica gel chromatography for isolating air-sensitive intermediates .

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